4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl Prop-2-enoate
Overview
Description
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl Prop-2-enoate is a fluorinated organic compound known for its unique chemical properties, particularly its hydrophobic and oleophobic characteristics. This compound is part of a class of perfluorinated compounds that are widely used in various industrial applications due to their stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl Prop-2-enoate typically involves the reaction of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Addition Reactions: The double bond in the prop-2-enoate group can undergo addition reactions with various electrophiles and nucleophiles.
Polymerization: This compound can be polymerized to form fluorinated polymers with unique properties.
Substitution Reactions: The fluorinated alkyl chain can participate in substitution reactions, although these are less common due to the stability of the carbon-fluorine bonds.
Common Reagents and Conditions:
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) can add across the double bond under mild conditions.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate polymerization.
Substitution Reactions: Strong bases or nucleophiles are required to displace fluorine atoms, typically under high temperatures and pressures.
Major Products:
Addition Products: Halogenated derivatives of the original compound.
Polymers: Fluorinated polymers with high thermal and chemical stability.
Substitution Products: Compounds with modified fluorinated chains.
Chemistry:
Surface Coatings: Used in the development of hydrophobic and oleophobic coatings for various materials.
Polymer Science: As a monomer in the synthesis of specialty polymers with unique properties.
Biology and Medicine:
Biomedical Devices: Utilized in the fabrication of biocompatible coatings for medical devices.
Drug Delivery: Investigated for use in drug delivery systems due to its stability and resistance to degradation.
Industry:
Textile Treatment: Applied in the treatment of textiles to impart water and stain resistance.
Electronics: Used in the production of components that require high resistance to environmental degradation.
Mechanism of Action
The effects of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl Prop-2-enoate are primarily due to its fluorinated alkyl chain, which imparts hydrophobic and oleophobic properties. The compound interacts with surfaces at the molecular level, forming a barrier that repels water and oils. This is achieved through the strong carbon-fluorine bonds, which are highly resistant to chemical attack and environmental degradation.
Comparison with Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl iodide
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecylamine
Uniqueness: 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl Prop-2-enoate is unique due to its prop-2-enoate group, which allows for polymerization and addition reactions that are not possible with its iodide or amine counterparts. This makes it particularly valuable in the synthesis of specialized polymers and surface coatings.
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F17O2/c1-2-6(32)33-5-3-4-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h2H,1,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAHNTDCKCXNGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F17O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895747 | |
Record name | (Perfluorooctyl)-1-propyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1652-60-4 | |
Record name | (Perfluorooctyl)-1-propyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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